REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([F:9])=[CH:4][C:3]=1[O:10][CH3:11].[C:12]([Cu])#[N:13].[Li+].[Cl-].Cl>CN(C=O)C.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl.C(OCC)(=O)C>[F:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([C:12]#[N:13])=[C:3]([O:10][CH3:11])[CH:4]=1 |f:2.3,6.7.8.9.10.11.12|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=C1)C)F)OC
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Name
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CuCN
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Quantity
|
4.7 g
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Type
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reactant
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Smiles
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C(#N)[Cu]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
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Smiles
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[Li+].[Cl-]
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Name
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|
Quantity
|
100 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
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11 g
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Type
|
catalyst
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Smiles
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O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Equipped with a reflux condenser
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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ADDITION
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Details
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the solution was poured into a 2 L Erlenmeyer flask
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Type
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TEMPERATURE
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Details
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This green mixture was heated at 70° C. for 2 h (or until emulsion dissipated)
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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ADDITION
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Details
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the mixture was poured into a separatory funnel
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (600 mL total)
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Type
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WASH
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Details
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The combined organics were washed with 1N HCl (200 mL), saturated aq LiCl (2×200 mL), and saturated aq NaCl (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The resulting powder was dissolved in ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aq LiCl (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C#N)C=C1C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.25 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |